molecular formula C15H16BrNO3S B3211377 4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide CAS No. 1087639-79-9

4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B3211377
CAS No.: 1087639-79-9
M. Wt: 370.3 g/mol
InChI Key: WLQMWLHIIWHMPP-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide is a chemical compound provided for research use only. It is not for human or veterinary diagnostic or therapeutic uses. Benzenesulfonamide derivatives are a significant focus in medicinal chemistry due to their wide range of potential biological activities. Structurally similar compounds have been investigated as key scaffolds in the development of inhibitors for various targets . Research into benzenesulfonamide analogs has shown they can exhibit anti-proliferative properties against human cancer cell lines, suggesting their value in early-stage oncology research . Furthermore, such derivatives have been explored as potential antiviral agents, with some designed to target vital viral proteins . The presence of both bromo and methoxy substituents on the benzene ring is a common strategy in drug discovery; bromine can enhance biological activity and metabolic stability, while methoxy groups can influence molecular binding and electronic properties . Researchers may find this compound particularly useful as a building block in synthetic chemistry or as a candidate for screening in bioactivity assays. Handle with care in a laboratory setting.

Properties

IUPAC Name

4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-20-15-11-13(7-8-14(15)16)21(18,19)17-10-9-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQMWLHIIWHMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. One common method involves the bromination of 3-methoxybenzenesulfonamide, followed by the introduction of the phenylethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide, to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthetic process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-methoxy-N-(2-phenylethyl)benzenesulfonamide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide.

Major Products

The major products formed from these reactions include various derivatives of 4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide, such as 3-methoxy-N-(2-phenylethyl)benzenesulfonamide and its substituted analogs.

Scientific Research Applications

4-Bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Steric Properties

  • This substitution reduces steric bulk compared to the phenylethyl chain, which may improve solubility but decrease membrane permeability .
  • 4-Methyl-N-(2-(1-Methyl-2-Phenyl-1H-Indol-3-yl)-2-Phenylethyl)Benzenesulfonamide (3b): The methyl group at the 4-position (vs. The indole-containing substituent () introduces a hydrophobic, planar structure, likely enhancing affinity for hydrophobic enzyme pockets, as seen in cytotoxic indole derivatives .
  • N-(4-Cyanophenyl)-3-Methoxybenzenesulfonamide: The cyano group () is strongly electron-withdrawing, increasing sulfonamide acidity (pKa ~8–10) compared to the target compound’s methoxy group (electron-donating, pKa ~10–12). This acidity difference impacts enzyme inhibition efficacy, particularly for targets like carbonic anhydrase .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Weight logP* Key Features
Target Compound 4-Br, 3-OCH₃, N-(2-phenylethyl) 410.28 3.8 Halogen bonding, high lipophilicity
4-Bromo-N-(2H-indazol-6-yl)-3-methoxy-* 4-Br, 3-OCH₃, N-indazolyl 422.25 2.9 Planar heterocycle, moderate solubility
4-Methyl-N-(2-(1-methyl-2-phenylindol-3-yl)-2-phenylethyl)-* 4-CH₃, N-indolyl-phenylethyl 508.63 4.5 Hydrophobic, cytotoxic potential
N-(4-Cyanophenyl)-3-methoxy-* 3-OCH₃, N-(4-CN-phenyl) 304.31 1.7 High acidity, enzyme inhibition

*Calculated using ChemAxon software.

Research Findings and Implications

  • Electronic Modulation : Methoxy and bromo substituents balance electron-donating and -withdrawing effects, optimizing the target compound for enzyme inhibition with moderate acidity .
  • Steric Impact : The 2-phenylethyl group may limit access to shallow enzyme active sites but could improve selectivity in deep hydrophobic pockets .
  • Cytotoxicity Gap : The target compound lacks the planar heterocycles (e.g., indole, chromone) critical for intercalation-based cytotoxicity, suggesting a need for structural optimization .

Biological Activity

4-Bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a bromine atom and a methoxy group on the benzene ring, along with a N-(2-phenylethyl) substituent. The synthesis typically involves:

  • Bromination of 3-methoxybenzenesulfonamide.
  • Nucleophilic substitution to introduce the phenylethyl group using strong bases like sodium hydride in polar aprotic solvents such as dimethylformamide (DMF).

This multi-step synthesis can also be optimized in industrial settings using continuous flow reactors and catalysts to improve yield and purity .

The biological activity of 4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide is primarily attributed to its interaction with specific enzymes or receptors. The sulfonamide moiety allows it to mimic natural substrates, potentially inhibiting enzyme activity or modulating receptor functions. Research indicates that the compound may affect cellular processes such as:

  • Enzyme inhibition : It can inhibit key enzymes involved in various metabolic pathways.
  • Cellular signaling : The compound may interfere with signaling pathways, impacting cellular responses .

Biological Activity and Case Studies

Recent studies have evaluated the biological activity of this compound, focusing on its effects on perfusion pressure and coronary resistance in isolated rat heart models. Notably, the following findings were observed:

  • Perfusion Pressure : 4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide demonstrated a significant decrease in perfusion pressure compared to control groups, suggesting cardiovascular effects .
  • Coronary Resistance : The compound also reduced coronary resistance, indicating potential applications in cardiovascular therapies .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectReference
Perfusion PressureDecreased compared to control
Coronary ResistanceReduced significantly
Enzyme InhibitionPotential modulation of activity

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide is crucial for assessing its therapeutic potential. Preliminary studies suggest:

  • Absorption and Distribution : The compound exhibits favorable absorption characteristics, although specific data on bioavailability remain limited.
  • Metabolism : In vitro studies indicate that the compound is metabolized by liver microsomes, which may influence its efficacy and safety profiles.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves a sulfonylation reaction between 4-bromo-3-methoxybenzenesulfonyl chloride and 2-phenylethylamine. Key steps include:
  • Step 1 : React the sulfonyl chloride with 2-phenylethylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–25°C.
  • Step 2 : Purify the crude product via column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate).
  • Step 3 : Confirm purity via analytical techniques (HPLC, TLC) and characterize using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic methods:
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C-NMR to verify the presence of the bromo, methoxy, and phenethyl groups.
  • X-ray Crystallography : Grow single crystals via slow evaporation in a solvent mixture (e.g., ethanol/water). Refine the structure using SHELX software to determine bond lengths, angles, and hydrogen-bonding patterns .
  • Mass Spectrometry : Confirm molecular weight via HRMS with electrospray ionization (ESI) .

Q. What are the stability considerations for this compound under experimental conditions?

  • Methodological Answer : The compound is sensitive to strong acids/bases due to the sulfonamide and methoxy groups. For stability assessments:
  • pH Stability Test : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Light Sensitivity : Store in amber vials under inert atmosphere if photodegradation is observed .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., twinning, disorder) be resolved for this sulfonamide?

  • Methodological Answer : Address crystallographic challenges using SHELX refinement tools:
  • Twinning : Use the TWIN/BASF commands in SHELXL to refine twinned data.
  • Disorder : Apply PART/SUMP instructions to model disordered atoms. Validate with R-factor convergence (<5% discrepancy) and check the Hirshfeld surface for steric clashes .

Q. How to design derivatives for structure-activity relationship (SAR) studies targeting enzyme inhibition?

  • Methodological Answer : Focus on functional group modifications:
  • Core Modifications : Replace bromo with other halogens (e.g., Cl, F) or introduce electron-withdrawing groups to enhance electrophilicity.
  • Phenethyl Group Variations : Substitute the phenethyl moiety with alkyl chains or heterocycles (e.g., pyridine) to alter hydrophobicity.
  • Biological Testing : Screen derivatives against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays. Validate hits with molecular docking (e.g., AutoDock Vina) .

Q. What mechanistic approaches elucidate its interaction with biological targets?

  • Methodological Answer : Combine biophysical and computational methods:
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (Kd_d, Kon_{on}/Koff_{off}) between the compound and purified enzymes.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.
  • Cryo-EM/X-ray Co-crystallization : Resolve the compound-enzyme complex structure to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

Q. How to address contradictions in reported biological activity data (e.g., antimicrobial potency)?

  • Methodological Answer : Investigate variables causing discrepancies:
  • Purity Checks : Re-analyze compound batches via HPLC to rule out impurities.
  • Assay Conditions : Standardize protocols (e.g., broth microdilution for MIC assays) and control for pH, temperature, and inoculum size.
  • Resistance Profiling : Test against clinical isolates with known resistance mechanisms (e.g., efflux pumps) to contextualize efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide
Reactant of Route 2
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4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide

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